molecular formula C7H13NO4 B13617048 2-Formamido-5-methoxypentanoic acid

2-Formamido-5-methoxypentanoic acid

Katalognummer: B13617048
Molekulargewicht: 175.18 g/mol
InChI-Schlüssel: OHHMTLCPRNTSLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-Formamido-5-methoxypentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Formamido-5-methoxypentanoic acid has several scientific research applications, including:

Wirkmechanismus

The specific mechanism of action for 2-Formamido-5-methoxypentanoic acid is not well-documented. like other organic compounds, it may interact with molecular targets and pathways through various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Formamido-5-methoxypentanoic acid: C7H13NO4

    2-Amino-5-methoxypentanoic acid: C6H13NO3

    2-Formamido-5-hydroxypentanoic acid: C6H13NO4

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity compared to similar compounds. Its methoxy group and formamido group contribute to its unique behavior in chemical reactions and applications .

Eigenschaften

Molekularformel

C7H13NO4

Molekulargewicht

175.18 g/mol

IUPAC-Name

2-formamido-5-methoxypentanoic acid

InChI

InChI=1S/C7H13NO4/c1-12-4-2-3-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11)

InChI-Schlüssel

OHHMTLCPRNTSLR-UHFFFAOYSA-N

Kanonische SMILES

COCCCC(C(=O)O)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.